molecular formula C13H13NO2S B15228653 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid

Cat. No.: B15228653
M. Wt: 247.31 g/mol
InChI Key: AODYQQYGNIFIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is an organic compound that features a thiophene ring and a p-tolyl group attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and p-tolyl groups in its structure imparts unique chemical properties that can be exploited for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid typically involves the following steps:

    Formation of the Amino Acetic Acid Intermediate: The initial step involves the preparation of the amino acetic acid intermediate. This can be achieved by reacting p-toluidine with chloroacetic acid under basic conditions to form 2-(p-tolylamino)acetic acid.

    Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring. This can be done through a coupling reaction between the amino acetic acid intermediate and a thiophene derivative, such as thiophene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, bromine for bromination, acetic acid as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl(p-tolyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The thiophene ring and p-tolyl group can interact with the active sites of enzymes or receptors, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl(p-tolyl)amino)acetic acid: Similar structure but with the thiophene ring attached at the 3-position.

    2-(Furan-2-yl(p-tolyl)amino)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl(p-tolyl)amino)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl(p-tolyl)amino)acetic acid is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. This positioning can lead to different interactions with biological targets and different chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(4-methyl-N-thiophen-2-ylanilino)acetic acid

InChI

InChI=1S/C13H13NO2S/c1-10-4-6-11(7-5-10)14(9-13(15)16)12-3-2-8-17-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

AODYQQYGNIFIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.